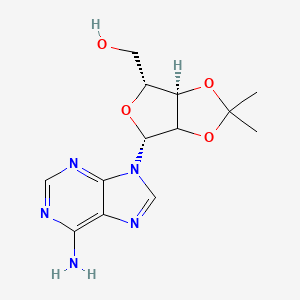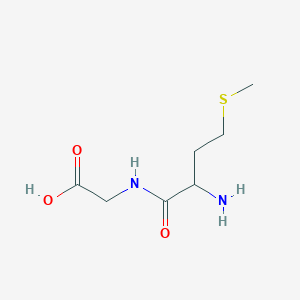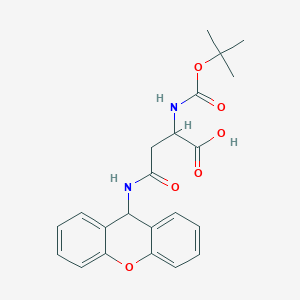
9-(2,3-O-Isopropylidene-beta-D-ribofuranosyl)adenine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2,3-O-Isopropylidene-beta-D-ribofuranosyl)adenine is a synthetic nucleoside analog. It is structurally related to adenine, one of the four nucleobases in the nucleic acid of DNA. This compound is characterized by the presence of an isopropylidene group protecting the ribofuranosyl moiety, which enhances its stability and solubility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,3-O-Isopropylidene-beta-D-ribofuranosyl)adenine typically involves the protection of the ribose moiety followed by the glycosylation of adenine. The ribose is first protected with an isopropylidene group to form 2,3-O-isopropylidene-D-ribofuranose. This intermediate is then reacted with adenine under acidic conditions to yield the desired nucleoside analog .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
9-(2,3-O-Isopropylidene-beta-D-ribofuranosyl)adenine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce halides or other functional groups into the molecule.
Aplicaciones Científicas De Investigación
9-(2,3-O-Isopropylidene-beta-D-ribofuranosyl)adenine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is used in studies involving nucleic acid interactions and enzyme mechanisms.
Mecanismo De Acción
The mechanism of action of 9-(2,3-O-Isopropylidene-beta-D-ribofuranosyl)adenine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets enzymes involved in nucleic acid synthesis and can inhibit their activity, leading to disrupted DNA or RNA replication. This makes it a potential candidate for antiviral and anticancer therapies .
Comparación Con Compuestos Similares
Similar Compounds
Nicotinamide riboside: Another nucleoside analog with applications in metabolic studies and as a dietary supplement.
Ribonucleosides: These compounds share a similar ribose moiety but lack the isopropylidene protection group.
Uniqueness
The uniqueness of 9-(2,3-O-Isopropylidene-beta-D-ribofuranosyl)adenine lies in its isopropylidene protection, which enhances its stability and solubility compared to other nucleoside analogs. This makes it particularly useful in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C13H17N5O4 |
|---|---|
Peso molecular |
307.31 g/mol |
Nombre IUPAC |
[(4R,6R,6aR)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol |
InChI |
InChI=1S/C13H17N5O4/c1-13(2)21-8-6(3-19)20-12(9(8)22-13)18-5-17-7-10(14)15-4-16-11(7)18/h4-6,8-9,12,19H,3H2,1-2H3,(H2,14,15,16)/t6-,8-,9?,12-/m1/s1 |
Clave InChI |
LCCLUOXEZAHUNS-QMZDVBQNSA-N |
SMILES isomérico |
CC1(O[C@@H]2[C@H](O[C@H](C2O1)N3C=NC4=C(N=CN=C43)N)CO)C |
SMILES canónico |
CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclohexylcyclohexanamine;2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methylpentanoic acid](/img/structure/B13396528.png)
![Sodium;4-[[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]benzenesulfonate](/img/structure/B13396535.png)

![1-[[(2S)-3-(diethylamino)-2-hydroxypropyl]amino]-4-[methyl-[(2S)-oxiran-2-yl]amino]anthracene-9,10-dione](/img/structure/B13396545.png)
![1,2-Dihexadecanoyl-sn-glycero-3-[phospho-rac-(1-glycerol)]sodiumsalt](/img/structure/B13396560.png)

![3-(1-formylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B13396569.png)
![6-{[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13396571.png)


![3-(1-Azabicyclo[3.2.1]octan-6-yl)-4-propylsulfanyl-1,2,5-thiadiazole;oxalic acid](/img/structure/B13396595.png)


